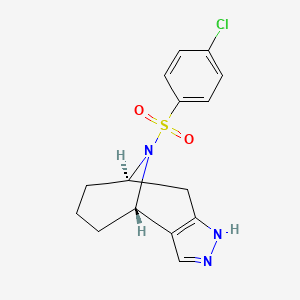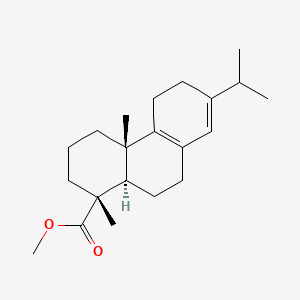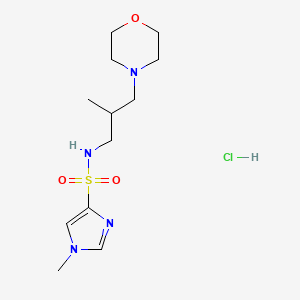
N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring, an imidazole ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative through the reaction of morpholine with an appropriate alkylating agent.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring, which can be achieved through cyclization reactions involving suitable precursors.
Sulfonamide Group Introduction:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may modulate biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide
- N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide sulfate
- N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide phosphate
Uniqueness
N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in research and industry.
Propriétés
Numéro CAS |
137048-36-3 |
|---|---|
Formule moléculaire |
C12H23ClN4O3S |
Poids moléculaire |
338.86 g/mol |
Nom IUPAC |
1-methyl-N-(2-methyl-3-morpholin-4-ylpropyl)imidazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C12H22N4O3S.ClH/c1-11(8-16-3-5-19-6-4-16)7-14-20(17,18)12-9-15(2)10-13-12;/h9-11,14H,3-8H2,1-2H3;1H |
Clé InChI |
ZBFHYGAKZXIZBA-UHFFFAOYSA-N |
SMILES canonique |
CC(CNS(=O)(=O)C1=CN(C=N1)C)CN2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


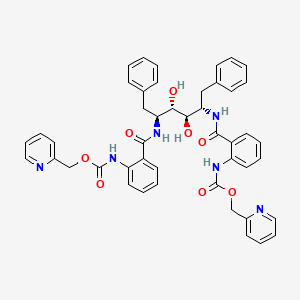
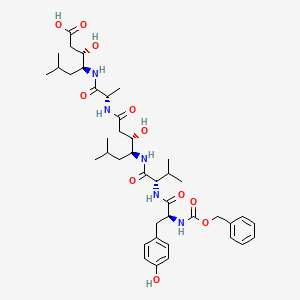
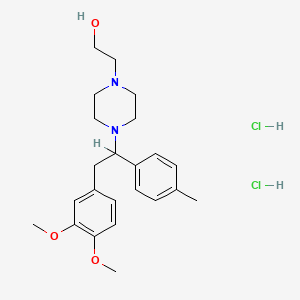

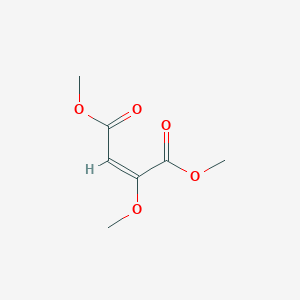


![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)



